molecular formula C21H22N6O B2558691 2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2202461-03-6

2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2558691
CAS No.: 2202461-03-6
M. Wt: 374.448
InChI Key: SULOCBPVAZQDQU-UHFFFAOYSA-N
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Description

2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H22N6O and its molecular weight is 374.448. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds involving pyrimidinone and oxazinone derivatives has been explored for their potential antimicrobial and anti-inflammatory properties. A study described the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives using citrazinic acid as a starting material. These compounds exhibited significant antimicrobial activity comparable to standard reference drugs, highlighting their potential as antimicrobial agents (Hossan et al., 2012). Additionally, derivatives synthesized from the compound have been evaluated for their antioxidant, antimicrobial, and antitubercular activities, offering insights into their potential for designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Biological Activities

Research on derivatives of this compound has revealed pronounced plant growth-stimulating effects, indicating potential agricultural applications. Compounds including those with a pyrimidine fragment have shown to stimulate plant growth by 65–87% relative to heteroauxin, suggesting their utility in enhancing agricultural productivity (Pivazyan et al., 2019). Furthermore, the anti-inflammatory activity of heterocyclic systems fused to a thiophene moiety synthesized from citrazinic acid has been studied, with many compounds demonstrating activity comparable to Prednisolone®, a reference drug (Amr et al., 2007).

Antimicrobial and Anticancer Potential

The compound and its derivatives have also been explored for their antimicrobial properties, with some showing moderate to weak fungicidal and insecticidal activities. This highlights their potential in developing new pesticides or antimicrobial agents (Chen & Shi, 2008). Moreover, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their therapeutic potential in treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Properties

IUPAC Name

2-[[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-14-23-19-4-2-3-17(19)21(24-14)26-11-15(12-26)13-27-20(28)6-5-18(25-27)16-7-9-22-10-8-16/h5-10,15H,2-4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULOCBPVAZQDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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